Product packaging for CID 138291(Cat. No.:CAS No. 4548-06-5)

CID 138291

Cat. No.: B3062869
CAS No.: 4548-06-5
M. Wt: 56.11 g/mol
InChI Key: PMPVIKIVABFJJI-UHFFFAOYSA-N
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Description

Contextualization within Chemical Compound Classes

CID 138291 (lumateperone) is classified as an atypical antipsychotic. drugs.com Structurally, it belongs to the pyridopyrroloquinoxaline and butyrophenone (B1668137) families of chemical compounds. wikipedia.org This classification places it among a group of second-generation antipsychotics, which are distinguished from first-generation agents by their mechanisms of action and side effect profiles. nih.gov Specifically, it is also referred to as a Serotonin-Dopamine Activity Modulator (SDAM). rxlist.com

Overview of Scholarly Interest and Research Trajectories for this compound

Scholarly interest in this compound has been primarily driven by its potential to offer a differentiated treatment approach for complex neuropsychiatric conditions. Research trajectories have focused on its efficacy and novel mechanism of action in schizophrenia and bipolar depression. wikipedia.orgmdpi.com Initial research and development were conducted by Intra-Cellular Therapies, under license from Bristol-Myers Squibb. wikipedia.org The compound, known as ITI-007 in many studies, progressed through extensive clinical trials to gain approval from the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia in adults in December 2019 and later for depressive episodes associated with bipolar I or II disorder in December 2021. wikipedia.orgnih.gov Current research continues to explore its therapeutic potential in other psychiatric and neurological disorders. nih.gov

Fundamental Research Questions Pertaining to this compound

The investigation of this compound is centered around several fundamental research questions that aim to elucidate its unique therapeutic properties:

What is the precise molecular mechanism of action that differentiates this compound from other atypical antipsychotics? A primary focus of research has been to understand its multifaceted interaction with key neurotransmitter systems. patsnap.com

How does its receptor binding profile contribute to its clinical efficacy and favorable side-effect profile? Studies have sought to correlate its specific affinities for various receptors with observed clinical outcomes. nih.gov

What is the role of this compound in modulating glutamatergic neurotransmission, and how does this contribute to its therapeutic effects? A significant area of inquiry is its impact on the glutamate (B1630785) system, which is implicated in the pathophysiology of schizophrenia and other disorders. mdpi.comdrugbank.com

Can the unique pharmacological properties of this compound be leveraged for the treatment of other neuropsychiatric conditions beyond schizophrenia and bipolar depression? Ongoing research is exploring its potential utility in a broader range of disorders. nih.gov

Detailed Research Findings

Research into this compound has yielded detailed insights into its pharmacodynamics and receptor binding profile. A key finding is its simultaneous modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission. nih.govnih.gov

The compound exhibits a high binding affinity for serotonin (B10506) 5-HT2A receptors, acting as a potent antagonist. patsnap.comnih.gov This action is a hallmark of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms. wikipedia.org What distinguishes this compound is its significantly higher affinity for 5-HT2A receptors compared to dopamine (B1211576) D2 receptors, with a ratio of approximately 60:1. nih.gov

At dopamine receptors, this compound displays a unique, location-dependent effect. It acts as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors. nih.govdrugbank.com This dual action is believed to result in a more efficient reduction of dopaminergic signaling. nih.gov Furthermore, it demonstrates moderate binding affinity for D1 and D4 dopamine receptors. wikipedia.orgnih.gov

A notable aspect of this compound's profile is its activity as a dopamine receptor phosphoprotein modulator and its indirect modulation of glutamatergic receptors, specifically the NMDA GluN2B and AMPA receptors, through its action on D1 receptors. mdpi.comnih.gov This modulation of the glutamate system may play a role in improving cognitive and negative symptoms associated with schizophrenia. wikipedia.orgmdpi.com

Additionally, this compound acts as an inhibitor of the serotonin transporter (SERT), which may contribute to its antidepressant effects. patsnap.comnih.gov It has a low affinity for histaminergic H1 and muscarinic receptors, which is associated with a more favorable side-effect profile regarding weight gain and cognitive impairment compared to some other antipsychotics. nih.govnih.gov

Below is an interactive data table summarizing the receptor binding affinities of this compound (Lumateperone).

Receptor/TransporterBinding Affinity (Ki)Role
Serotonin 5-HT2A0.54 nMPotent Antagonist
Dopamine D232 nMPresynaptic Partial Agonist & Postsynaptic Antagonist
Serotonin Transporter (SERT)33 nMInhibitor
Dopamine D152 nMModerate Affinity
Dopamine D4Moderate AffinityModerate Affinity
Alpha-1 AdrenergicModerate AffinityAntagonist
Histaminergic H1Low AffinityLow Affinity
MuscarinicLow AffinityLow Affinity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8 B3062869 CID 138291 CAS No. 4548-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4548-06-5

Molecular Formula

C4H8

Molecular Weight

56.11 g/mol

IUPAC Name

cyclobutane

InChI

InChI=1S/C4H8/c1-2-4-3-1/h1-4H2

InChI Key

PMPVIKIVABFJJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC1

boiling_point

13.08 °C @ 741 MM HG

Color/Form

Colorless gas

density

0.7038 AT 0 °C;  0.7125 @ 5 °C

flash_point

BELOW 50 °F Closed Cup

melting_point

-80 °C

Other CAS No.

4548-06-5

physical_description

Gas that condenses to a liquid at 55 °F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Colorless gas;  bp = 13 deg C;  [Hawley]

solubility

INSOL IN WATER;  FREELY SOL IN ALCOHOL, ACETONE
Sol in ethanol, ether, and acetone

vapor_density

1.93 (AIR= 1)

vapor_pressure

1.18X10+3 mm Hg @ 25 °C

Origin of Product

United States

Synthesis and Chemical Derivatization of Cid 138291 Methyl 2 Hydroxy 3 Methylhept 3 Enoate

Established Synthetic Pathways for CID 138291

The synthesis of α-hydroxy esters, such as Methyl 2-hydroxy-3-methylhept-3-enoate, often involves methodologies that introduce the hydroxyl group adjacent to the ester functionality and control the stereochemistry if necessary. While a direct, named established synthetic pathway specifically for this compound was not explicitly detailed in the search results, general approaches to similar α-hydroxy esters and related structures provide insight into potential synthetic strategies.

One relevant approach involves the reduction of α-keto esters. For instance, the reduction of ethyl 2-acetyl-5-methylhex-4-enoate using sodium borohydride (B1222165) in methanol (B129727) at 0°C to 5°C afforded ethyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate, a compound with a similar α-hydroxy ester moiety and an alkene rsc.org. This suggests that a corresponding α-keto ester precursor could potentially be reduced to yield this compound.

Another related synthetic context involves the preparation of β-hydroxy-α,α-dimethyl acid derivatives through enantioselective chiral borane-mediated aldol (B89426) reactions. Treatment of an aldehyde with methyl trimethylsilyl (B98337) dimethylketene (B1620107) acetal (B89532) in the presence of a chiral oxazaborolidinone can yield β-hydroxy esters acs.org. While this specific example leads to a β-hydroxy ester with geminal methyl groups, the principle of using controlled aldol reactions followed by potential functional group transformations could be relevant to accessing the branched and hydroxylated structure of this compound.

The synthesis of other related heptenoate structures, such as methyl 7-hydroxy-5-methylhept-5-enoate, has been achieved through the reduction of a diester with di-iso-butylaluminium hydride nottingham.ac.uk. Ethyl 7-hydroxy-3-methylhept-2-enoate was synthesized via a reaction involving an ethyl ester, isobutyl chloroformate, and triethylamine (B128534) nottingham.ac.uk. These examples highlight the use of reduction and coupling reactions in constructing heptenoate backbones.

Reaction Methodologies and Conditions

Based on the synthesis of similar α-hydroxy esters and related compounds, typical reaction methodologies and conditions that could be applied to the synthesis of this compound include:

Reduction of α-keto esters: Using reducing agents like sodium borohydride (NaBH4) in alcoholic solvents such as methanol (MeOH) at low temperatures (e.g., 0-5 °C) rsc.org.

Aldol-type reactions: Condensation reactions between aldehydes or ketones and ester enolates or silyl (B83357) ketene (B1206846) acetals, potentially under chiral catalysis for stereocontrol, followed by further modifications acs.orgehu.eus.

Coupling reactions: Formation of ester linkages or carbon-carbon bonds to assemble the heptenoate chain with the required substituents and functional groups nottingham.ac.uk.

Functional group interconversions: Reactions such as oxidation, reduction, and protection/deprotection steps to introduce or modify the hydroxyl group, ester, and alkene functionalities at the desired positions.

Specific conditions would need to be optimized for the unique structure of this compound, considering the positions of the methyl group, hydroxyl group, ester, and the geometry of the double bond.

Optimization Strategies for Yield and Purity

Optimization strategies for the synthesis of compounds like this compound typically involve systematic variation of reaction parameters to maximize yield and purity. These strategies, as seen in the synthesis of related compounds, include:

Varying temperature, solvent, and catalyst loading: Exploring different temperatures, solvents (e.g., THF, MeOH, CH2Cl2), and catalyst concentrations can significantly impact reaction rate, selectivity, and yield acs.org.

Monitoring reaction progress: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the formation of products and byproducts, allowing for timely reaction quenching and optimization of reaction time rsc.org.

Chromatographic purification: Column chromatography on silica (B1680970) gel is a common method for purifying the crude product and isolating the desired compound from impurities rsc.orgrsc.orgmdpi.com.

Recrystallization: For solid products, recrystallization can be used to enhance purity google.com.

Stereochemical control: When specific stereoisomers are desired (although the stereochemistry of this compound is not specified in the name), chiral catalysts or reagents are employed, and the enantiomeric or diastereomeric excess is determined using techniques like chiral GC or HPLC rsc.orgresearchgate.netnih.govpsu.edu.

For example, in the synthesis of (E)-3-Methylhept-4-en-2-one, factorial variation of parameters like temperature, solvent, and catalyst loading, combined with GC-MS monitoring, was suggested to optimize yield and selectivity .

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound would involve modifying its core structure to explore the impact of these changes on its properties. This could include altering the alkyl chain length, the position or nature of the double bond, the position or substitution of the methyl group, or modifications to the hydroxyl or ester functionalities. The synthesis of such analogues requires adapting established synthetic methodologies or developing new approaches.

Structural Modifications and Substituent Effects

Structural modifications to the this compound scaffold could involve:

Altering the alkyl chain: Shortening or lengthening the heptenate chain.

Modifying the double bond: Changing its position or stereochemistry (E vs. Z). The stereochemistry of double bonds is known to influence physical properties like boiling points and interactions .

Varying the methyl substituent: Changing its position or introducing additional alkyl groups. The position of a methyl group relative to a functional group can affect stability and reactivity .

Derivatizing the hydroxyl group: Converting the hydroxyl group into an ether, ester, or other functional group.

Modifying the ester group: Changing the methyl ester to another alkyl ester or a carboxylic acid.

Research on analogues of other compounds, such as (S)-5-methylhept-2-en-4-one, has shown that relatively minor structural changes, like simple (poly)methylation, can significantly alter properties researchgate.net. Similarly, introducing aromatic substituents, such as a furan (B31954) ring, can enhance lipophilicity and influence properties .

Advanced Synthetic Approaches for this compound Derivatives

Advanced synthetic approaches for creating this compound derivatives could utilize modern organic synthesis techniques, including:

Stereoselective catalysis: Employing chiral catalysts (e.g., organocatalysts, metal complexes) to control the stereochemistry of newly formed chiral centers, which is crucial for synthesizing specific stereoisomers of analogues ehu.eusnih.govpsu.edu.

Cross-coupling reactions: Utilizing palladium-catalyzed or similar cross-coupling reactions to introduce diverse substituents onto the carbon backbone chemistrydocs.com.

Olefin metathesis: Employing Grubbs' or other metathesis catalysts to construct or modify the carbon skeleton, particularly the double bond acs.orgacs.orguni-halle.de.

Chemoenzymatic synthesis: Combining chemical and enzymatic steps to leverage the high selectivity of enzymes for specific transformations researchgate.netnih.govpsu.edu.

Cascade reactions: Designing sequences of reactions that occur in one pot to efficiently build molecular complexity nottingham.ac.ukchemistrydocs.com.

Examples from the literature demonstrate the application of these methods in synthesizing complex molecules and their analogues, such as the use of ring-closing metathesis in the synthesis of macrocycles and epothilone (B1246373) analogues acs.orguni-halle.de and chemoenzymatic approaches for stereoselective synthesis researchgate.netnih.govpsu.edu.

Isotopic Labeling Techniques for this compound

Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of that element. For organic compounds like this compound, common isotopic labeling involves hydrogen (deuterium, tritium) and carbon (13C). These techniques are invaluable for mechanistic studies, spectroscopic analysis, and quantitative analysis.

Techniques for isotopic labeling that could be applied to this compound include:

Deuterium (B1214612) (²H) labeling: Deuterium can be incorporated through reactions using deuterated solvents, reagents, or catalysts. For example, reduction reactions carried out in deuterated solvents or with deuterated reducing agents can introduce deuterium atoms. Exchange reactions under specific conditions can also lead to deuterium incorporation at certain positions, particularly on carbons adjacent to carbonyl groups or hydroxyl groups under acidic or basic conditions. Deuterium labeling is useful for simplifying ¹H NMR spectra and studying reaction mechanisms rsc.org.

Carbon-13 (¹³C) labeling: ¹³C isotopes can be introduced by using commercially available ¹³C-labeled starting materials or reagents. This is particularly useful for tracing the fate of specific carbon atoms through a synthetic route or in biological processes. ¹³C NMR spectroscopy is a powerful tool for confirming the position of the label rsc.org. Methyl groups can be specifically labeled with ¹³C, which is valuable for studying molecular structure and dynamics isotope.com.

Tritium (³H) labeling: Tritium is a radioactive isotope of hydrogen and is used in very low concentrations. Tritium labeling is primarily used for tracing molecules in biological and environmental studies due to its detectability at very low concentrations. Tritium can be introduced through similar exchange or reduction reactions as deuterium, often requiring specialized facilities due to its radioactivity rsc.org.

The specific method for isotopic labeling of this compound would depend on the desired position of the label. For instance, labeling the methyl ester carbon could involve using ¹³C-labeled methanol in the esterification step. Labeling carbons in the heptene (B3026448) chain might require synthesizing labeled precursors and incorporating them into the synthetic route.

Mechanistic Studies of Cid 138291

Elucidation of the Molecular Mechanism of Action of CID 138291

The core molecular mechanism of action of this compound revolves around its catalytic role in the sphingolipid pathway.

Interaction with the GABAA Receptor Complex by EVT-3199856

Information regarding the interaction of this compound (SPHK1) with the GABAA receptor complex, specifically through a compound referred to as EVT-3199856, was not found in the consulted scientific literature. Therefore, detailed mechanistic principles, including allosteric modulation and GABAA receptor subunit specificity in the context of this compound or EVT-3199856, cannot be described based on the available data.

Investigation of Other Putative Molecular Pathways of this compound

Beyond the unsubstantiated link to the GABAA receptor, this compound (SPHK1) is well-established to operate within the sphingolipid signaling pathway. Its main action involves converting sphingosine (B13886) to S1P. mdpi.comgenecards.orguniprot.orgpatsnap.comresearchgate.netwikipedia.orgscirp.orgresearchgate.netoup.comnih.gov This enzymatic activity is crucial for maintaining the balance between pro-apoptotic lipids like ceramide and sphingosine, and the pro-survival and proliferative lipid S1P. genecards.orgnih.govspandidos-publications.com

SPHK1's activity is subject to regulation through various mechanisms, including phosphorylation. Notably, phosphorylation at Ser225 by ERK1/2 has been shown to be crucial for increased SPHK1 activity and its translocation from the cytoplasm to the plasma membrane, where a significant portion of S1P synthesis occurs. mdpi.comoup.comfrontiersin.org SPHK1 is also recruited to membranes rich in phosphatidate (PA). wikipedia.org

This compound/SPHK1 and its product S1P are involved in a range of cellular processes, including cell growth, survival, migration, angiogenesis, inflammatory responses, neuroinflammation, and endocytic membrane trafficking. mdpi.comgenecards.orguniprot.orgpatsnap.comwikipedia.orgscirp.orgresearchgate.netnih.govspandidos-publications.com SPHK1 has been implicated in negatively regulating RANTES induction via the p38 MAPK signaling pathway in response to TNF signaling. mdpi.comgenecards.orguniprot.org It also plays a role in endocytic membrane trafficking induced by sphingosine and is involved in later stages of endosomal maturation and membrane fusion. mdpi.comuniprot.org

Intracellular Signaling Cascade Investigations Related to this compound Activity

The activity of this compound, primarily through the generation of S1P, triggers various intracellular signaling cascades. S1P acts as a crucial intracellular second messenger. patsnap.comresearchgate.netscirp.orgresearchgate.netnih.gov

Proximal and Distal Signaling Events

Proximal signaling events initiated by this compound activity include the direct increase in intracellular S1P levels. Intracellular S1P has been shown to regulate calcium release. scirp.org Furthermore, intranuclear S1P, generated by SPHK2 (another isoform of sphingosine kinase), has been demonstrated to alter histone acetylation, influencing chromatin remodeling and gene expression. scirp.orgresearchgate.net While SPHK1 is primarily cytosolic and translocates to the membrane, its contribution to intranuclear S1P and subsequent epigenetic effects is an area of ongoing research. uniprot.orgresearchgate.net

Crosstalk with Other Intracellular Pathways

The primary role of 5S,15S-diHPETE in intracellular signaling crosstalk is as a pivotal intermediate in the lipoxin biosynthetic pathway, which is a key component of the body's inflammation resolution mechanisms. Lipoxins and other SPMs derived from pathways involving 5S,15S-diHPETE interact with various intracellular signaling cascades to exert their anti-inflammatory and pro-resolving effects pnas.orgmdpi.complos.orgbiorender.comnih.gov.

While 5S,15S-diHPETE itself is primarily known as a metabolic intermediate, its position within the lipoxin pathway places it upstream of bioactive lipoxins that directly engage with G protein-coupled receptors and influence downstream intracellular signaling events related to chemotaxis, immune cell function, and the resolution of inflammation nih.gov. The broader context of inflammation resolution involves intricate crosstalk between numerous signaling pathways, including those activated by various lipid mediators, cytokines, and growth factors. However, specific direct interactions of 5S,15S-diHPETE with non-lipid mediator intracellular pathways, beyond its role as a precursor in the lipoxin cascade, are not extensively documented in the available research.

Enzymatic Reaction Mechanisms Modulated by this compound

5S,15S-diHPETE is a product of sequential dioxygenation reactions catalyzed by lipoxygenase enzymes, primarily 5-LOX and 15-LOX (ALOX15 and ALOX15B) db-thueringen.depnas.orgplos.orgbiorender.comnih.gov. Its formation involves the insertion of molecular oxygen into arachidonic acid (AA) at specific carbon positions.

Two main enzymatic pathways for the biosynthesis of 5S,15S-diHPETE from AA have been proposed and investigated:

Pathway 1: This route begins with the oxygenation of AA by either 15-LOX-1 or 15-LOX-2 to form 15S-hydroperoxy-eicosatetraenoic acid (15S-HpETE). Subsequently, 5-LOX acts on 15S-HpETE to produce 5S,15S-diHPETE.

Pathway 2: This pathway starts with the oxygenation of AA by 5-LOX, yielding 5S-hydroperoxy-eicosatetraenoic acid (5S-HpETE). A 15-LOX isozyme (either 15-LOX-1 or 15-LOX-2) then oxidizes 5S-HpETE to form 5S,15S-diHPETE.

Research indicates that Pathway 2, initiated by 5-LOX acting on AA, is generally a more efficient route for the in vitro production of 5S,15S-diHPETE compared to Pathway 1. Studies comparing the catalytic efficiencies of the enzymes involved have provided detailed findings:

EnzymeSubstrateProductkcat (s⁻¹)KM (µM)kcat/KM (s⁻¹µM⁻¹)Relative Efficiency (vs. h5-LOX + AA)Notes
h5-LOXAA5S-HpETERapidN/AHigh100% yield of 5S-HpETEInitial step in Pathway 2
h15-LOX-1AA15S-HpETE15x higherN/A12x higherCompared to h15-LOX-2 + AAInitial step in Pathway 1
h15-LOX-2AA15S-HpETELowerN/ALowerCompared to h15-LOX-1 + AAInitial step in Pathway 1
h5-LOX15S-HpETE5S,15S-diHPETEVery SlowN/AVery Low~130-fold less than h5-LOX + AARate-limiting step in Pathway 1
h15-LOX-15S-HpETE5S,15S-diHPETE1.8N/A0.23LowerAlso produces 5S,12S-diHPETE (major)
h15-LOX-25S-HpETE5S,15S-diHPETEN/AN/A2-fold greaterCompared to h15-LOX-1 + 5S-HpETEMore efficient in this step db-thueringen.depnas.orgbiorender.comnih.gov

Note: N/A indicates data not explicitly available in the provided snippets for direct comparison in this format, but relative efficiencies are described.

Detailed research findings highlight the enzymatic specificities:

Human 5-LOX reacts rapidly with AA to produce 5S-HpETE, a crucial first step in the more efficient pathway for 5S,15S-diHPETE synthesis. However, 5-LOX reacts poorly with 15S-HpETE, making Pathway 1 less efficient.

Human 15-LOX-2 is particularly efficient at converting 5S-HpETE to 5S,15S-diHPETE, exhibiting a biosynthetic kcat/KM flux that is approximately 2-fold greater than that of 15-LOX-1 in this specific reaction db-thueringen.depnas.orgbiorender.comnih.gov.

Human 15-LOX-1, when reacting with 5S-HETE (the reduced form of 5S-HpETE), shows altered positional specificity, producing a significant amount of 5S,12S-diHETE (90%) in addition to 5S,15S-diHETE (14%) nih.gov.

5S,15S-diHPETE serves as an intermediate for the formation of lipoxin isomers, specifically LXA4 and LXB4 db-thueringen.deplos.org. However, the enzymatic steps immediately following 5S,15S-diHPETE formation are also subject to specific enzyme activities:

Human 5-LOX does not react with 5S,15S-diHPETE to produce LXA4, although it can generate LXA4 from 15-HpETE mdpi.com.

Both human 12-LOX and 15-LOX-1 can react with 5S,15S-diHPETE, leading specifically to the formation of LXB4 mdpi.com. Computational studies support that oxygenation of 5S,15S-diHPETE at C14 by 15-LOX-1 is a feasible step towards LXB4 formation pnas.orgmdpi.com.

Molecular Interactions and Biological Targets of Cid 138291

Identification of Primary Biological Targets for CID 138291

Research has firmly established that the primary biological targets for neurosteroids, including the analogue this compound (KK200), are members of the ligand-gated ion channel superfamily, specifically the γ-aminobutyric acid type A (GABAA) receptors. nih.govmdpi.complos.org These receptors are the principal mediators of fast inhibitory neurotransmission in the central nervous system. nih.gov KK200 functionally mimics the action of endogenous positive allosteric modulators of GABAA receptors, such as allopregnanolone (B1667786). nih.govplos.org

Detailed Analysis of GABAA Receptor Complex Binding Sites

Photolabeling studies using this compound (KK200) have been pivotal in identifying specific neurosteroid binding sites within the transmembrane domains (TMDs) of the GABAA receptor, particularly on the α1β3 receptor subtype. nih.govmdpi.comnih.gov These studies have revealed the existence of at least two distinct types of binding sites for neurosteroids: an intersubunit site and an intrasubunit site.

The intersubunit binding site is located at the interface between the β3(+) and α1(-) subunits. nih.govmdpi.com this compound has been shown to photolabel the residue β3-G308 (and/or R309) within the third transmembrane domain (TM3) of the β3 subunit at this interface. nih.govmdpi.com The labeling of this site by KK200 can be competitively prevented by the endogenous neurosteroid allopregnanolone, confirming that it represents a physiologically relevant binding pocket. nih.gov

An intrasubunit binding site has been identified within the transmembrane domain of the α1 subunit. nih.govnih.gov Specifically, this compound photolabels the residue α1-N408 in the fourth transmembrane domain (TM4) of the α1 subunit. nih.govnih.gov This finding suggests that neurosteroids can bind within a single subunit to exert their modulatory effects.

Computational docking studies have further corroborated these findings, providing models of how allopregnanolone and its analogues, including KK200, orient themselves within these binding pockets. nih.gov

Binding Site TypeLocationLabeled Residue(s) with this compound (KK200)Receptor Subunits Involved
IntersubunitTransmembrane Domainβ3-G308/R309β3 and α1
IntrasubunitTransmembrane Domainα1-N408α1

Discovery of Additional Interacting Biomolecules

While the GABAA receptor is the primary and most well-characterized target of this compound and other neurosteroids, some evidence suggests that neurosteroid analogues may interact with other proteins. For instance, other neurosteroid-analogue photolabeling reagents have been shown to label proteins such as the voltage-dependent anion channel (VDAC) and β-tubulin. However, specific studies confirming the direct interaction and labeling of these proteins by this compound (KK200) are not extensively documented in the currently available scientific literature. Further research is required to definitively identify and characterize additional biomolecules that may interact with this compound.

Specificity and Selectivity Profiling of this compound Interactions

The specificity and selectivity of this compound (KK200) have been primarily characterized in the context of the α1β3 GABAA receptor subtype. The photolabeling studies have demonstrated a clear interaction with specific residues on these subunits, indicating a degree of specificity for these binding sites. nih.govmdpi.comnih.gov

However, a comprehensive selectivity profile of this compound across the wide array of other GABAA receptor subtypes, which can be formed from various combinations of α, β, and γ subunits, has not been thoroughly documented. nih.gov The heterogeneity of GABAA receptors allows for a vast number of different receptor isoforms, each with potentially distinct pharmacological properties. It is plausible that this compound interacts with other subtypes, but the extent and affinity of these interactions are currently unknown. Furthermore, the off-target selectivity profile of this compound against a broader panel of other receptors, ion channels, and enzymes has not been reported in the available literature.

In Vitro Research Methodologies and Findings for Cid 138291

Cell-Based Assay Systems for CID 138291 Biological Activity

Cell-based assays are fundamental in determining the biological effects of a compound within a cellular context. These systems allow for the investigation of a compound's interaction with cellular components and its subsequent impact on cellular function.

Ligand Binding Assays using Cellular Receptors

Ligand binding assays are utilized to determine if and how strongly a compound binds to a specific receptor on the cell surface or within the cell. A typical approach involves a competitive binding assay where this compound would be tested for its ability to displace a known, labeled ligand from its receptor.

Hypothetical Research Finding: In a hypothetical study, the binding affinity of this compound to a specific G-protein coupled receptor (GPCR), Receptor X, could be determined using a radioligand binding assay. Cells expressing Receptor X would be incubated with a constant concentration of a radiolabeled ligand and increasing concentrations of this compound. The amount of radiolabeled ligand displaced would be measured to calculate the half-maximal inhibitory concentration (IC50), which can then be used to determine the binding affinity (Ki).

Hypothetical Data Table: Competitive Binding of this compound to Receptor X

This compound Concentration (nM) % Specific Binding of Radioligand
0.1 98
1 92
10 75
100 50
1000 20

Functional Assays for Receptor Activation and Modulation

Functional assays are designed to measure the physiological response initiated by a compound binding to its receptor. These assays can determine whether the compound acts as an agonist (activator), antagonist (blocker), or an allosteric modulator of the receptor.

Hypothetical Research Finding: To assess the functional activity of this compound on Receptor X, a cyclic AMP (cAMP) assay could be performed in cells overexpressing the receptor. If Receptor X activation leads to an increase in intracellular cAMP, an agonist would stimulate cAMP production, while an antagonist would block the effect of a known agonist. The potency of the compound is typically reported as the half-maximal effective concentration (EC50) for an agonist or the half-maximal inhibitory concentration (IC50) for an antagonist.

Enzyme Activity Assays for Targeted or Related Enzymes

Enzyme activity assays are employed to determine if a compound can inhibit or enhance the activity of a specific enzyme. These assays are crucial for understanding the mechanism of action of a compound, especially if it is designed to target a particular enzyme.

Hypothetical Research Finding: If this compound were hypothesized to target a specific kinase, Kinase Y, its inhibitory activity could be assessed using a biochemical assay. The assay would measure the phosphorylation of a substrate by Kinase Y in the presence of varying concentrations of this compound. A reduction in substrate phosphorylation would indicate inhibition.

Hypothetical Data Table: Inhibition of Kinase Y by this compound

This compound Concentration (nM) Kinase Y Activity (%)
1 95
10 80
100 52
500 25

Biochemical Characterization of this compound in Cell-Free Systems

Cell-free systems are valuable for studying the direct interaction of a compound with its target protein without the complexity of a cellular environment. These systems allow for precise control over the experimental conditions and can provide detailed information about the biochemical mechanism of action.

Hypothetical Research Finding: To further characterize the interaction of this compound with Kinase Y, a cell-free kinase assay could be performed using purified recombinant Kinase Y. This would confirm a direct interaction and allow for the determination of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies.

Advanced In Vitro Model Systems for this compound Evaluation

More complex in vitro models, such as co-culture systems, are increasingly used to better mimic the physiological environment and study the effects of a compound on cell-cell interactions.

Co-culture Models for Cell-Cell Interaction Studies

Co-culture models involve growing two or more different cell types together to study their interactions. These models are particularly useful for investigating the effects of a compound in a more physiologically relevant context, such as in immunology or neurobiology.

Hypothetical Research Finding: To investigate the potential immunomodulatory effects of this compound, a co-culture of immune cells (e.g., T-cells) and cancer cells could be established. The effect of this compound on T-cell-mediated killing of cancer cells could then be assessed. An increase in cancer cell death in the presence of this compound would suggest that the compound enhances the anti-tumor immune response.

Following a thorough investigation, it has been determined that there is no publicly available scientific literature detailing in vitro research on the chemical compound This compound specifically within the context of three-dimensional (3D) cell culture and organoid models.

Therefore, the request to generate an article on this compound focusing on the specified in vitro research methodologies cannot be fulfilled at this time.

Preclinical Research Models and Discoveries for Cid 138291

In Vivo Pharmacological Studies of CID 138291 (EVT-3199856)

Information regarding in vivo pharmacological studies of this compound is not available.

There are no published studies detailing the design and application of mammalian preclinical models specifically for the investigation of this compound.

The rationale for selecting specific preclinical models for this compound cannot be described as no such studies have been published.

Detailed experimental protocols and methodological considerations for in vivo studies of this compound are not available in the scientific literature.

There are no published preclinical studies that analyze behavioral and physiological endpoints following the administration of this compound.

Design and Application of Mammalian Preclinical Models

Mechanistic Validation of this compound Actions in Preclinical Settings

No information is available regarding the mechanistic validation of this compound's actions in any preclinical setting.

Integrative Systems Biology Approaches in Preclinical Models

There is no evidence of integrative systems biology approaches being applied to preclinical models in the context of this compound research.

Structure Activity Relationship Sar and Computational Studies of Cid 138291

Comprehensive SAR Analysis of CID 138291 and its Analogues

The biological activity of this compound and its analogues is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies have been pivotal in identifying the key molecular features that govern the compound's inhibitory effects.

This compound is characterized by a furo[3,2-d]pyrimidine (B1628203) scaffold. However, SAR studies have pinpointed the nitroisoxazole group as a critical component for its biological activity. nih.gov This moiety is not a typical "covalent warhead" but is essential for the compound's function. Research has shown that this compound acts as a prodrug; within the cellular environment, it undergoes a transformation into a reactive nitrile oxide electrophile. broadinstitute.org This intracellularly generated species is then responsible for the covalent modification of the active-site selenocysteine (B57510) residue of GPX4. nih.gov

Systematic assessments of various electrophilic warheads have revealed that not all are capable of inhibiting GPX4. Electrophiles with reduced reactivity compared to established inhibitors like chloroacetamides are often ineffective. nih.gov This underscores the unique and essential role of the masked nitrile oxide functionality derived from the nitroisoxazole ring of this compound. nih.govbroadinstitute.org The interchangeability of this warhead with other scaffolds has been explored, indicating that while the core structure can be varied, the presence of a highly reactive electrophile is paramount for GPX4 inhibition. nih.gov

FeatureImportance for ActivityRationale
Nitroisoxazole Group CrucialActs as a masked electrophile, undergoing intracellular conversion to a reactive nitrile oxide that covalently modifies GPX4. nih.govbroadinstitute.org
Furo[3,2-d]pyrimidine Scaffold Contributes to overall structure and propertiesProvides the core framework for the molecule, but the primary activity is driven by the nitroisoxazole warhead.
High Electrophilicity of the Active Metabolite EssentialNecessary for the covalent modification of the catalytic selenocysteine residue in the GPX4 active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, QSAR studies can provide valuable insights into the physicochemical properties that drive their inhibitory potency against GPX4.

While specific QSAR models exclusively for this compound are not extensively detailed in the public domain, the principles of QSAR can be applied to understand its activity. A typical QSAR study would involve the calculation of various molecular descriptors for a set of this compound analogues with known biological activities. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, these descriptors would be critical in modeling the electronic rearrangements that occur during its prodrug activation.

Steric Descriptors: These relate to the size and shape of the molecule and its various substituents. They can help in understanding how the molecule fits into the active site of its target protein.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR model for this compound analogues could take the form of a linear equation, such as:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...

where IC50 is the concentration of the compound required to inhibit GPX4 activity by 50%, and the β coefficients represent the contribution of each descriptor to the biological activity. Such a model would be invaluable for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent inhibitors.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule and its protein target at an atomic level.

For this compound, a direct molecular docking of the parent compound into the active site of GPX4 would be less informative due to its nature as a prodrug. mdpi.com The biologically relevant interaction occurs after this compound is converted into its active metabolite, JKE-1777 (a nitrile oxide). Therefore, computational studies would need to focus on the docking of this reactive intermediate into the GPX4 active site. Such a simulation would aim to predict the binding pose and interactions of JKE-1777 with the key amino acid residues, particularly the catalytic selenocysteine.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation of the JKE-1777-GPX4 complex would provide insights into:

The stability of the binding pose predicted by docking.

The conformational changes in both the ligand and the protein upon binding.

The network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex before the covalent bond formation.

The mechanism of the covalent reaction between the nitrile oxide and the selenocysteine residue.

These simulations can help in understanding the structural basis for the selectivity of this compound for GPX4 and can guide the design of new analogues with improved binding affinity and reactivity.

Advanced Computational Chemistry Approaches for this compound

Advanced computational chemistry methods, such as quantum chemical calculations and predictive modeling, can provide a deeper understanding of the properties and behavior of this compound.

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to investigate the electronic properties of this compound and its metabolites. irjweb.comnih.govnih.gov These calculations can provide valuable information about:

Molecular Orbital Energies (HOMO and LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. irjweb.com For this compound, these calculations can help to understand the electronic factors that facilitate its conversion to the reactive nitrile oxide.

Electron Density Distribution: This can reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity towards nucleophiles and electrophiles.

Reaction Mechanisms: DFT can be used to model the reaction pathway of the prodrug activation, calculating the energies of transition states and intermediates to determine the feasibility of the proposed mechanism.

PropertySignificance for this compound
HOMO-LUMO Gap Indicates the chemical reactivity and the ease of electronic transitions involved in the prodrug activation. irjweb.com
Electron Density Helps to identify the reactive sites on the molecule and understand its interaction with cellular components.
Reaction Energetics Provides a theoretical basis for the proposed mechanism of intracellular conversion to the active electrophile. nih.gov

Predictive modeling encompasses a range of computational techniques that can be used to forecast the biological activities, reactivity, and potential off-target effects of a chemical compound. mdpi.com For this compound, these models can be employed to:

Predict Off-Target Interactions: While this compound is known to be a selective inhibitor of GPX4, in silico models can be used to predict its potential interactions with other proteins in the human proteome. bioskryb.comnih.govnih.gov This is crucial for assessing the potential for off-target toxicity. These models typically rely on machine learning algorithms trained on large datasets of known drug-target interactions.

Predict ADMET Properties: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For this compound, these models can provide early-stage predictions of its drug-likeness and potential liabilities.

The application of these advanced computational approaches is essential for a thorough understanding of the chemical biology of this compound and for the rational design of future generations of GPX4 inhibitors with improved efficacy and safety profiles.

Future Directions and Identified Research Gaps for Cid 138291

Unexplored Mechanistic Aspects of CID 138291 Functionality

While computational studies utilizing molecular dynamics simulations and quantum mechanics/molecular mechanics calculations have provided insights into the enzymatic conversion of 5S,15S-diHpETE to lipoxins, particularly suggesting the feasibility of oxygenation at C14 leading to lipoxin B4, the complete molecular details of these transformations are not yet fully known. researchgate.netacs.org Proposed mechanisms, such as dehydration via epoxide formation, have been computationally indicated to have high energy barriers, highlighting the need for further investigation to experimentally validate intermediate structures and reaction pathways. researchgate.netacs.org

Beyond its role as a lipoxin precursor, the full spectrum of cellular interactions and downstream signaling events directly mediated by 5S,15S-diHPETE requires further exploration. For instance, the exact mechanism by which related compounds like 15-HETrE inhibit platelet activation remains unknown, suggesting a broader lack of understanding regarding the specific interactions of these lipid mediators with cellular components and signaling cascades. escholarship.org Although the interaction of 5,15-diHpETE with specific enzymes like h15-LOX-2 has been studied, revealing that h15-LOX-2 does not further process it into lipoxins, the potential interactions and metabolic fates of 5S,15S-diHPETE involving other enzymes or non-enzymatic processes are areas that warrant more detailed investigation. acs.org Furthermore, research indicates the presence of unknown factors that control the formation of SPMs, including lipoxins and 5(S),15(S)-diHETE, in human neutrophils, pointing to significant gaps in the understanding of the cellular regulatory mechanisms governing 5S,15S-diHPETE metabolism and its subsequent effects. researchgate.net The debate surrounding the implication of ALOX15B in SPM formation also underscores the need for clearer mechanistic understanding of the enzymes involved in 5S,15S-diHPETE biosynthesis and metabolism. nih.gov

Potential Novel Preclinical Applications and Therapeutic Avenues for this compound

As a crucial intermediate in the biosynthesis of lipoxins, which are potent anti-inflammatory and pro-resolving mediators, 5S,15S-diHPETE holds indirect therapeutic relevance. Lipoxins and other SPMs derived from pathways involving 5S,15S-diHPETE are actively being investigated for their potential in treating various inflammatory conditions, including asthma and potentially viral-induced inflammation like in COVID-19. researchgate.netresearchgate.netacs.orgacs.org While 5S,15S-diHPETE itself may not be the primary therapeutic agent, a deeper understanding of its formation and metabolism is vital for optimizing the production and therapeutic application of its downstream products.

Preclinical observations, such as the inhibition of platelet aggregation by 5,15-diHpETE, suggest potential novel applications, although further research is needed to delineate the specific compound responsible for this effect and its underlying mechanism, especially considering that lipoxin B4 did not exhibit the same inhibitory activity. researchgate.net The ongoing use of lipoxins in some preclinical disease models highlights the broader therapeutic interest in this pathway, emphasizing the importance of fully characterizing the role of intermediates like 5S,15S-diHPETE. mdpi.com Targeting lipoxin receptors is also being explored as a therapeutic strategy in conditions like asthma, further underscoring the significance of the entire lipoxin biosynthesis pathway, starting from precursors like 5S,15S-diHPETE. researchgate.net Future research should explore whether modulating the levels or activity of 5S,15S-diHPETE directly or indirectly could offer novel therapeutic benefits.

Development of Advanced Methodological Approaches for this compound Research

The study of 5S,15S-diHPETE and its metabolism necessitates sophisticated methodological approaches. Computational techniques, such as molecular dynamics simulations and QM/MM calculations, are already proving valuable in deciphering enzymatic mechanisms. researchgate.netacs.orgacs.org Continued development and application of these methods can provide more detailed insights into the complex reactions involving 5S,15S-diHPETE.

Analytical methodologies for the detection and quantification of lipid mediators like 5S,15S-diHPETE and its products are continuously evolving. Advanced LC-MS/MS platforms are essential tools in this field. dntb.gov.ua However, the existence of debate regarding the compliance with methodological standards in SPM detection highlights a research gap and the need for further development and standardization of highly sensitive and specific analytical methods to accurately measure 5S,15S-diHPETE and related lipids in various biological matrices. nih.gov The application of virtual screening approaches to identify modulators of enzymes involved in 5S,15S-diHPETE synthesis, such as h15-LOX-2, represents a valuable methodological advancement for identifying potential pharmacological tools to study this pathway. acs.org Future efforts should focus on developing even more refined analytical techniques and in vitro and in vivo models to better track the synthesis, metabolism, and biological activities of 5S,15S-diHPETE.

Opportunities for Interdisciplinary Research on this compound

Research into 5S,15S-diHPETE inherently offers significant opportunities for interdisciplinary collaboration. The investigation of its enzymatic transformations and mechanisms involves a close synergy between computational chemists and experimental biochemists/enzymologists. researchgate.netacs.orgacs.orgacs.org

Q & A

Q. Methodological Guidance :

  • Experimental Design : Follow a hypothesis-driven approach. Begin by reviewing existing synthesis routes in primary literature and identify gaps (e.g., yield optimization, purity challenges). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .
  • Material & Methods : Document reagent sources, reaction conditions (temperature, catalysts), and purification steps in detail. Adhere to IUPAC naming conventions and provide spectroscopic data (NMR, IR) for compound validation .
  • Reproducibility : Include step-by-step protocols in supplementary materials, referencing established guidelines for chemical synthesis reproducibility .

Q. Methodological Guidance :

  • Data Analysis Framework : Apply the "principal contradiction" concept to identify the dominant factor (e.g., bioavailability vs. target binding affinity). Prioritize variables using statistical tools (ANOVA, regression) .
  • Experimental Validation : Design follow-up studies to isolate confounding factors (e.g., pharmacokinetic profiling, metabolite analysis). Use multi-omics approaches (proteomics, metabolomics) to contextualize discrepancies .
  • Critical Review : Compare methodologies across studies (e.g., cell lines vs. animal models) using systematic review protocols .

Q. Example Contradiction Resolution Workflow :

Identify Contradiction : In vitro IC50 = 10 nM vs. in vivo ED50 = 100 mg/kg.

Hypothesize Causes : Poor solubility, metabolic instability.

Validate : Solubility assays, liver microsome stability tests .

Basic: What strategies ensure a comprehensive literature review for this compound?

Q. Methodological Guidance :

  • Database Selection : Use PubMed, SciFinder, and Google Scholar with keywords: "this compound," "chemical properties," "biological activity." Filter by publication type (e.g., peer-reviewed articles, patents excluded) .
  • Citation Tracking : Employ backward (reference lists) and forward (citing articles) snowballing to identify seminal studies .
  • Quality Assessment : Prioritize studies with detailed experimental protocols and independent validation .

Advanced: How to integrate computational and experimental data for this compound's mechanism of action?

Q. Methodological Guidance :

  • Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding sites. Validate with mutagenesis experiments .
  • Data Fusion : Apply Bayesian networks or machine learning (e.g., Random Forest) to correlate in silico predictions with phenotypic outcomes (e.g., apoptosis assays) .
  • Cross-Validation : Compare results across multiple software platforms (e.g., MOE vs. GROMACS) to minimize algorithmic bias .

Q. Example Integration Workflow :

Predict : Binding affinity to Target X via docking.

Validate : Surface Plasmon Resonance (SPR) binding assays.

Correlate : Transcriptomic profiling of treated cells.

Basic: What ethical considerations apply to preclinical studies of this compound?

Q. Methodological Guidance :

  • Animal Studies : Follow ARRIVE guidelines for experimental design and reporting. Justify sample sizes via power analysis .
  • Data Transparency : Share raw data in repositories (e.g., Zenodo) to enable replication .
  • Conflict of Interest : Disclose funding sources and patent applications in publications .

Advanced: How to optimize this compound's selectivity profile against off-target receptors?

Q. Methodological Guidance :

  • High-Throughput Screening (HTS) : Use panels of related receptors (e.g., kinase family members) to assess selectivity .
  • Structure-Activity Relationship (SAR) : Systematically modify functional groups and test analogs via radioligand binding assays .
  • Machine Learning : Train models on existing selectivity data to predict structural modifications .

Q. Example SAR Table :

AnalogModificationIC50 (Target A, nM)IC50 (Off-Target B, nM)Selectivity Index
C-1-OH5500100
C-2-CH3820025

Basic: How to formulate a hypothesis for this compound's therapeutic potential?

Q. Methodological Guidance :

  • PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (standard chemotherapeutics), Outcome (apoptosis rate) .
  • Literature Gaps : Identify understudied applications (e.g., anti-inflammatory effects) via keyword co-occurrence analysis in VOSviewer .

Advanced: What statistical methods are robust for analyzing dose-response data of this compound?

Q. Methodological Guidance :

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC50/IC50 values. Use tools like GraphPad Prism .
  • Bootstrap Resampling : Estimate confidence intervals for potency metrics .
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.